Cas no 4383-11-3 (3-methyl-2-phenylbutan-2-ol)

3-methyl-2-phenylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 3-methyl-2-phenylbutan-2-ol
- (+/-)-3-methyl-2-phenylbutan-2-ol
- 3-methyl-2-phenyl-butan-2-ol
- NSC25548
- 3-Methyl-2-phenylbutane-2-ol
- AC1L3CBM
- SureCN3959121
- NSC507
- 11-Oxy-1-(11.12-dimetho-propyl)-benzol
- AKOS009996378
- 3-methyl-2-phenyl-2-butanol
- (+/-)-3-methyl-2-phenylbutan-2-ol; 3-methyl-2-phenyl-butan-2-ol; NSC25548; 3-Methyl-2-phenylbutane-2-ol; AC1L3CBM; SureCN3959121; NSC507; 11-Oxy-1-(11.12-dimetho-propyl)-benzol; AKOS009996378; 3-methyl-2-phenyl-2-butanol;
- A9FN77Q37Z
- NSC-25548
- Benzenemethanol, alpha-methyl-alpha-(1-methylethyl)-
- NSC 25548
- alpha-Methyl-alpha-(1-methylethyl)benzenemethanol
- Benzyl alcohol, alpha-isopropyl-alpha-methyl-
- 2-Phenyl-3-methyl-butan-2-ol
- alpha-Isopropyl-alpha-methylbenzyl alcohol
- 4383-11-3
- SCHEMBL3959121
- 2-Butanol, 3-methyl-2-phenyl-
- NSC 507
- NSC-507
- .ALPHA.-ISOPROPYL-.ALPHA.-METHYLBENZYL ALCOHOL
-
- MDL: MFCD01013588
- インチ: InChI=1S/C11H16O/c1-9(2)11(3,12)10-7-5-4-6-8-10/h4-9,12H,1-3H3
- InChIKey: KZVSJCRPDWUPEP-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(C)(C1=CC=CC=C1)O
計算された属性
- せいみつぶんしりょう: 164.12018
- どういたいしつりょう: 164.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 20.23
3-methyl-2-phenylbutan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB433805-1 g |
2-Phenyl-3-methyl-butan-2-ol |
4383-11-3 | 1g |
€496.00 | 2023-04-23 | ||
abcr | AB433805-500mg |
2-Phenyl-3-methyl-butan-2-ol; . |
4383-11-3 | 500mg |
€884.30 | 2025-02-27 | ||
abcr | AB433805-1g |
2-Phenyl-3-methyl-butan-2-ol; . |
4383-11-3 | 1g |
€1215.70 | 2025-02-27 | ||
abcr | AB433805-5g |
2-Phenyl-3-methyl-butan-2-ol |
4383-11-3 | 5g |
€1160.20 | 2023-09-04 | ||
abcr | AB433805-250mg |
2-Phenyl-3-methyl-butan-2-ol; . |
4383-11-3 | 250mg |
€634.90 | 2025-02-27 | ||
abcr | AB433805-5 g |
2-Phenyl-3-methyl-butan-2-ol |
4383-11-3 | 5g |
€1,160.20 | 2023-04-23 |
3-methyl-2-phenylbutan-2-ol 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-methyl-2-phenylbutan-2-olに関する追加情報
3-Methyl-2-phenylbutan-2-ol: A Comprehensive Overview
3-Methyl-2-phenylbutan-2-ol, also known by its CAS registry number 4383-11-3, is a versatile organic compound with significant applications in various fields. This compound, which belongs to the class of secondary alcohols, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, fragrances, and specialty chemicals. Recent advancements in synthetic methodologies and its bioactivity studies have further highlighted its importance in contemporary research.
The molecular structure of 3-methyl-2-phenylbutan-2-ol consists of a phenyl group attached to a branched carbon chain, with a hydroxyl group (-OH) positioned at the second carbon. This arrangement imparts the compound with a distinct steric profile and electronic characteristics, making it suitable for various chemical transformations. The compound's solubility in organic solvents and its ability to participate in nucleophilic substitutions and oxidations make it a valuable intermediate in organic synthesis.
Recent studies have explored the use of 3-methyl-2-phenylbutan-2-ol as a precursor for bioactive molecules. For instance, researchers have utilized this compound to synthesize derivatives with potential anti-inflammatory and antioxidant properties. These findings underscore its role in drug discovery and development, particularly in the design of novel therapeutic agents.
In the fragrance industry, 3-methyl-2-phenylbutan-2-ol is valued for its pleasant odor profile, which makes it an appealing ingredient in perfumes and personal care products. Its ability to blend seamlessly with other aromatic compounds enhances its utility in creating complex fragrance formulations.
The synthesis of 3-methyl-2-phenylbutan-2-ol typically involves multi-step processes, including Friedel-Crafts alkylation followed by reduction or oxidation steps. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly methods for its production, aligning with the growing demand for sustainable chemical manufacturing practices.
Moreover, the compound's stereochemistry has been a focal point of recent investigations. The presence of chiral centers in its structure opens avenues for enantioselective synthesis, which is crucial for producing optically active compounds required in pharmaceuticals and agrochemicals.
In conclusion, 3-methyl-2-phenylbutan-2-ol (CAS No. 4383-11) stands out as a multifaceted compound with diverse applications across various industries. Its chemical versatility, coupled with ongoing research into its properties and synthesis, ensures that it will remain a subject of interest for scientists and industry professionals alike.
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